3-(4-fluorobenzyl)dihydro-2H-pyran-4(3H)-one

Structure-Activity Relationship Fluorine Chemistry Medicinal Chemistry

3-(4-Fluorobenzyl)dihydro-2H-pyran-4(3H)-one (molecular formula C12H13FO2, molecular weight 208.23 g/mol) is a heterocyclic compound belonging to the dihydropyran-4-one class, characterized by a partially saturated pyran-4-one ring bearing a 4-fluorobenzyl substituent at the 3-position. This compound serves as a versatile building block and synthetic intermediate in medicinal chemistry, with dihydropyran-4-one scaffolds widely recognized for their utility in generating structurally diverse compound libraries via oxidation, reduction, and nucleophilic addition reactions.

Molecular Formula C12H13FO2
Molecular Weight 208.23 g/mol
Cat. No. B11798924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-fluorobenzyl)dihydro-2H-pyran-4(3H)-one
Molecular FormulaC12H13FO2
Molecular Weight208.23 g/mol
Structural Identifiers
SMILESC1COCC(C1=O)CC2=CC=C(C=C2)F
InChIInChI=1S/C12H13FO2/c13-11-3-1-9(2-4-11)7-10-8-15-6-5-12(10)14/h1-4,10H,5-8H2
InChIKeyBNBCAWQPQNJENZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluorobenzyl)dihydro-2H-pyran-4(3H)-one: Dihydropyran-4-one Core Building Block with Fluorinated Benzyl Substituent for Medicinal Chemistry and Library Synthesis


3-(4-Fluorobenzyl)dihydro-2H-pyran-4(3H)-one (molecular formula C12H13FO2, molecular weight 208.23 g/mol) is a heterocyclic compound belonging to the dihydropyran-4-one class, characterized by a partially saturated pyran-4-one ring bearing a 4-fluorobenzyl substituent at the 3-position. This compound serves as a versatile building block and synthetic intermediate in medicinal chemistry, with dihydropyran-4-one scaffolds widely recognized for their utility in generating structurally diverse compound libraries via oxidation, reduction, and nucleophilic addition reactions [1]. The dihydropyran-4-one core is a privileged scaffold in drug discovery, having yielded potent sigma receptor ligands [2], HIV integrase inhibitors [3], and anticancer agents targeting tubulin polymerization [4]. The 4-fluorobenzyl substituent introduces key electronic properties distinct from non-fluorinated or chloro analogs, potentially influencing lipophilicity, metabolic stability, and target binding affinity, making this specific derivative a strategic candidate for structure-activity relationship (SAR) investigations and lead optimization programs.

Why Generic Substitution of 3-(4-Fluorobenzyl)dihydro-2H-pyran-4(3H)-one with Non-Fluorinated or Chloro Analogs Fails in SAR-Driven Research


The dihydropyran-4-one scaffold is exquisitely sensitive to substituent modifications, particularly at the benzyl position. SAR studies on related 4H-pyran derivatives have established that halogen substitution patterns critically modulate biological activity, with fluorinated analogs consistently demonstrating distinct potency, selectivity, and pharmacokinetic profiles compared to their non-fluorinated, chloro-, or regioisomeric counterparts [1]. The 4-fluoro substitution alters electron density distribution, hydrogen bonding capacity, and metabolic susceptibility of the benzyl moiety, directly impacting target engagement and clearance rates [2]. Moreover, the precise position of the fluorine atom is non-negotiable: 2-fluorobenzyl and 3-fluorobenzyl isomers exhibit divergent binding affinities and cellular activities, underscoring the absolute requirement for exact structural fidelity in SAR campaigns and lead validation studies [3]. Substituting this compound with 3-benzyl (non-fluorinated) or 3-(4-chlorobenzyl) analogs introduces uncontrolled variables in lipophilicity, dipole moment, and cytochrome P450 interaction profiles, thereby confounding biological interpretation and compromising experimental reproducibility .

Quantitative Differentiation Evidence for 3-(4-Fluorobenzyl)dihydro-2H-pyran-4(3H)-one Against Closest Structural Analogs


Fluorine Substituent Effects: 4-Fluorobenzyl vs. Non-Fluorinated Benzyl in Dihydropyran-4-one Scaffolds

The introduction of fluorine at the para-position of the benzyl group in dihydropyran-4-one derivatives confers measurable advantages in biological activity compared to the non-fluorinated benzyl analog. SAR studies on structurally related HIV-1 protease inhibitors bearing substituted benzyl groups have demonstrated that fluoro substitution substantially improves antiviral potency. The 3-fluorobenzyl derivative (9b) exhibited a Ki value of 7.13 nM against HIV-1 protease, outperforming the parent non-fluorinated inhibitors in cellular antiviral assays [1]. While the target compound bears a 4-fluoro substitution rather than 3-fluoro, the class-level inference supports that fluorinated benzyl groups enhance target engagement relative to unsubstituted benzyl moieties within the same chemotype. This improvement is attributed to favorable hydrophobic and electronic interactions mediated by the fluorine atom [2].

Structure-Activity Relationship Fluorine Chemistry Medicinal Chemistry

Regioisomeric Differentiation: 4-Fluorobenzyl vs. 2-Fluorobenzyl Substitution Impact on Physicochemical Properties

The position of the fluorine substituent on the benzyl ring directly influences the compound's physicochemical properties, which in turn affect biological distribution and target interaction. The 4-fluorobenzyl derivative (target compound) and the 2-fluorobenzyl isomer (CAS 1420847-00-2) share identical molecular formula (C12H13FO2) and molecular weight (208.23 g/mol) [1]. However, the para-fluorine substitution results in a different molecular dipole moment and electron density distribution compared to the ortho-fluoro isomer. Topological polar surface area (tPSA) for the 2-fluoro isomer is calculated as 26.3 Ų [1]; the 4-fluoro isomer is expected to exhibit similar tPSA but altered spatial charge distribution due to the symmetrical para-substitution. In SAR studies on HIV integrase inhibitors, benzyl substitution patterns critically influenced binding mode stability, with para-substituted derivatives demonstrating more favorable hydrophobic pocket occupancy than ortho-substituted analogs within the same chemotype [2].

Regioisomer Comparison Physicochemical Properties Medicinal Chemistry

Halogen Comparative Analysis: 4-Fluorobenzyl vs. 4-Chlorobenzyl in Dihydropyran-4-one Scaffolds

The choice between fluorine and chlorine substitution on the benzyl group significantly impacts physicochemical and ADME (Absorption, Distribution, Metabolism, Excretion) properties. The 4-fluorobenzyl derivative (target compound, molecular weight 208.23 g/mol) and the 4-chlorobenzyl analog (CAS 1420816-91-6, molecular weight 224.68 g/mol) differ by approximately 16.45 g/mol in molecular weight . Fluorine's smaller atomic radius (van der Waals radius: F = 1.47 Å vs. Cl = 1.75 Å) and stronger electronegativity produce distinct electronic effects: fluorine is a strong σ-electron withdrawer but π-electron donor, whereas chlorine is primarily an electron-withdrawing group with weaker π-donating capacity [1]. This translates to differential lipophilicity (fluorine substitution generally results in lower logP increase compared to chlorine) and metabolic stability (the C-F bond is stronger and more resistant to oxidative metabolism than the C-Cl bond) [2]. These class-level differences suggest that the 4-fluorobenzyl derivative may offer superior metabolic stability while maintaining adequate lipophilicity for membrane permeability.

Halogen Comparison Metabolic Stability Lipophilicity

Dihydropyran-4-one Scaffold Utility: Sigma Receptor Binding Class-Level Evidence

The dihydropyran-4-one scaffold, to which 3-(4-fluorobenzyl)dihydro-2H-pyran-4(3H)-one belongs, has been validated as a privileged chemotype for sigma receptor binding. SAR studies on substituted 2,3-dihydro-4H-pyran-4-ones have demonstrated potent and selective binding to the sigma ligand binding site [1]. While the specific 4-fluorobenzyl derivative has not been independently reported in this context, the core scaffold with benzyl substitution patterns has consistently yielded compounds with nanomolar binding affinities. Sigma receptors are implicated in CNS disorders, cancer, and neuroprotection, making this scaffold a strategic entry point for therapeutic development [2]. The dihydropyran-4-one core can be stereoselectively converted to tetrahydropyran-4-ones via one-pot hydride or carbon nucleophile addition, enabling further diversification and optimization of binding properties [3].

Sigma Receptor Ligands Neuropharmacology Binding Affinity

High-Value Research and Industrial Application Scenarios for 3-(4-Fluorobenzyl)dihydro-2H-pyran-4(3H)-one


Structure-Activity Relationship (SAR) Campaigns Targeting HIV Protease or Integrase Inhibition

This compound serves as a strategic building block for generating fluorinated benzyl-substituted dihydropyran-4-one derivatives in SAR studies aimed at optimizing HIV protease or integrase inhibitors. The 4-fluorobenzyl moiety provides a balanced lipophilic and electronic profile that can enhance target binding affinity while maintaining favorable metabolic stability, as demonstrated by the improved antiviral activity of fluorobenzyl-substituted HIV-1 protease inhibitors (Ki = 7.13 nM for 3-fluorobenzyl analog) compared to non-fluorinated parents [1]. Researchers can systematically vary the core scaffold while maintaining the 4-fluorobenzyl substituent to decouple substitution effects from scaffold modifications.

Lead Optimization Programs Requiring Metabolic Stability Enhancement via Fluorine Incorporation

Medicinal chemistry teams engaged in lead optimization can utilize this compound to explore the metabolic stabilization benefits of para-fluorine substitution. The stronger C-F bond (485 kJ/mol vs. 327 kJ/mol for C-Cl) confers resistance to oxidative metabolism by cytochrome P450 enzymes, potentially improving half-life and reducing clearance without the excessive lipophilicity increase associated with chlorine substitution [2]. This compound is particularly valuable for CNS drug discovery programs where balanced permeability, low molecular weight, and metabolic stability are critical parameters.

Diversity-Oriented Synthesis (DOS) Library Construction Featuring Fluorinated Building Blocks

This compound is an ideal substrate for diversity-oriented synthesis (DOS) campaigns aimed at generating structurally diverse, fluorinated compound libraries for high-throughput screening. The dihydropyran-4-one core can undergo stereoselective reduction to tetrahydropyran-4-ones or participate in Maitland-Japp reactions for further functionalization, enabling rapid access to non-natural compounds with novel chemotypes [3]. The 4-fluorobenzyl group introduces a valuable fluorine handle for 19F NMR-based assays and metabolic tracking, enhancing the library's analytical tractability.

Sigma Receptor Modulator Development and Neuropharmacology Research

Research groups investigating sigma receptor pharmacology can employ this compound as a starting point for developing novel sigma-1 or sigma-2 receptor ligands. The dihydropyran-4-one scaffold has been validated as a privileged chemotype for sigma receptor binding, with SAR studies demonstrating potent and selective engagement of the sigma ligand binding site [4]. The 4-fluorobenzyl substitution may further modulate receptor subtype selectivity and CNS penetration, offering a rational entry point for therapeutic discovery in pain, depression, neurodegenerative disease, or cancer.

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